![molecular formula C16H22N4O4S B2592564 N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235082-02-6](/img/structure/B2592564.png)
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in the early 2000s and has since been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing compounds with complex structures, including those similar to "N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide." These synthetic efforts aim to explore the chemical space for potential pharmaceutical applications. For example, the synthesis of beta-Piperidinoethylsulfides and their subsequent oxidation to intermediates containing both N-oxide and sulfone functions highlights the interest in sulfonamide derivatives for medicinal chemistry applications. This process involves a Cope-type elimination, leading to vinylsulfone products that can be further reacted to afford beta-aminoethylsulfones, which have been identified as inhibitors of cyclin-dependent kinase CDK2 (Griffin et al., 2006).
Anticancer Applications
Aromatic sulfonamides containing a condensed piperidine moiety have been studied for their potential as oxidative stress-inducing anticancer agents. A library of piperidine ring-fused aromatic sulfonamide compounds was synthesized and evaluated for their ability to induce oxidative stress and glutathione depletion in various cancer cell lines. Some compounds exhibited significant cytotoxic effects with low EC50 values, indicating their potential utility in cancer treatment (Madácsi et al., 2013).
Neurological Disorder Treatment
Compounds related to "this compound" have been investigated for their potential in treating neurological disorders. For instance, N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their selectivity as 5-HT7 receptor antagonists, which could be relevant for developing treatments for central nervous system disorders. The research identified compounds with potent and selective 5-HT7 receptor antagonist activity, demonstrating distinct antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).
Antibacterial Agents
The synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives , which possess a sulfinyl or sulfonyl group, demonstrates the exploration of such compounds for antibacterial applications. These derivatives were synthesized to assess their efficacy as antibacterial agents, highlighting the ongoing research into novel antibiotics (Miyamoto et al., 1987).
Propiedades
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c21-15(16(22)19-13-2-1-7-17-11-13)18-10-12-5-8-20(9-6-12)25(23,24)14-3-4-14/h1-2,7,11-12,14H,3-6,8-10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRNATMQYSIYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.